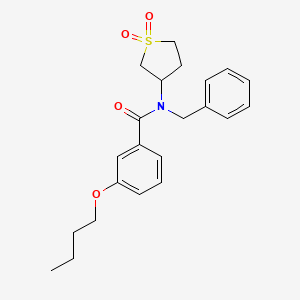![molecular formula C24H25N3O3S B11593118 3-amino-7,7-dimethyl-2-(morpholine-4-carbonyl)-4-phenyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B11593118.png)
3-amino-7,7-dimethyl-2-(morpholine-4-carbonyl)-4-phenyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-7,7-dimethyl-2-(Morpholin-4-carbonyl)-4-phenyl-7,8-dihydrothieno[2,3-b]chinolin-5(6H)-on ist eine komplexe organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thienochinolin-Kern, einen Morpholinring und verschiedene funktionelle Gruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Amino-7,7-dimethyl-2-(Morpholin-4-carbonyl)-4-phenyl-7,8-dihydrothieno[2,3-b]chinolin-5(6H)-on beinhaltet typischerweise mehrstufige Reaktionen ausgehend von leicht verfügbaren Vorläufern. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Thienochinolin-Kerns: Der erste Schritt beinhaltet die Bildung des Thienochinolin-Kerns durch eine Cyclisierungsreaktion. Dies kann durch Reaktion eines geeigneten Thienyl-Derivats mit einem entsprechenden Chinolin-Vorläufer unter sauren oder basischen Bedingungen erreicht werden.
Einführung des Morpholinrings: Der Morpholinring wird über eine nucleophile Substitutionsreaktion eingeführt. Dieser Schritt beinhaltet die Reaktion des Thienochinolin-Zwischenprodukts mit Morpholin in Gegenwart eines geeigneten Katalysators.
Modifikationen der funktionellen Gruppen:
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege beinhalten, um höhere Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung von fortschrittlichen Katalysatorsystemen, kontinuierlichen Strömungsreaktoren und Reinigungsverfahren wie Chromatographie und Kristallisation umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Amino-7,7-dimethyl-2-(Morpholin-4-carbonyl)-4-phenyl-7,8-dihydrothieno[2,3-b]chinolin-5(6H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um Carbonylgruppen in Alkohole oder Amine umzuwandeln.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können durchgeführt werden, um bestimmte funktionelle Gruppen durch andere zu ersetzen, was die Synthese von Derivaten mit unterschiedlichen Eigenschaften ermöglicht.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel unter sauren oder basischen Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.
Substitution: Halogenierungsmittel, Nucleophile und Elektrophile unter geeigneten Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Chinolinderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion Alkohol- oder Aminderivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
3-Amino-7,7-dimethyl-2-(Morpholin-4-carbonyl)-4-phenyl-7,8-dihydrothieno[2,3-b]chinolin-5(6H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Pharmakophor bei der Entwicklung neuer Medikamente untersucht. Ihre einzigartige Struktur ermöglicht Wechselwirkungen mit verschiedenen biologischen Zielstrukturen, was sie zu einem Kandidaten für Antikrebs-, Entzündungshemmer- und antimikrobielle Mittel macht.
Organische Synthese: Die Verbindung dient als Baustein für die Synthese komplexerer Moleküle. Ihre funktionellen Gruppen können modifiziert werden, um eine Vielzahl von Derivaten mit unterschiedlichen Eigenschaften zu erzeugen.
Biologische Studien: Forscher verwenden die Verbindung, um ihre Auswirkungen auf biologische Systeme zu untersuchen, einschließlich ihres Wirkmechanismus und ihres potenziellen therapeutischen Nutzens.
Industrielle Anwendungen: Die einzigartigen Eigenschaften der Verbindung machen sie nützlich bei der Entwicklung neuer Materialien wie Polymere und Katalysatoren.
Wirkmechanismus
Der Wirkmechanismus von 3-Amino-7,7-dimethyl-2-(Morpholin-4-carbonyl)-4-phenyl-7,8-dihydrothieno[2,3-b]chinolin-5(6H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in biologischen Systemen. Diese Zielstrukturen können Enzyme, Rezeptoren und andere Proteine umfassen. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu verschiedenen biologischen Wirkungen zu führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.
Wirkmechanismus
The mechanism of action of 3-AMINO-7,7-DIMETHYL-2-(MORPHOLINE-4-CARBONYL)-4-PHENYL-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thienochinolin-Derivate: Verbindungen mit ähnlichen Thienochinolin-Kernen, aber unterschiedlichen funktionellen Gruppen.
Morpholin-haltige Verbindungen: Moleküle, die den Morpholinring enthalten, aber unterschiedliche Kernstrukturen aufweisen.
Chinolin-Derivate: Verbindungen mit Chinolin-Kernen und verschiedenen Substituenten.
Einzigartigkeit
3-Amino-7,7-dimethyl-2-(Morpholin-4-carbonyl)-4-phenyl-7,8-dihydrothieno[2,3-b]chinolin-5(6H)-on ist einzigartig aufgrund seiner Kombination aus einem Thienochinolin-Kern, einem Morpholinring und spezifischen funktionellen Gruppen. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C24H25N3O3S |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
3-amino-7,7-dimethyl-2-(morpholine-4-carbonyl)-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C24H25N3O3S/c1-24(2)12-15-18(16(28)13-24)17(14-6-4-3-5-7-14)19-20(25)21(31-22(19)26-15)23(29)27-8-10-30-11-9-27/h3-7H,8-13,25H2,1-2H3 |
InChI-Schlüssel |
OPSVXPFEAXZILG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)N4CCOCC4)N)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11593038.png)
![{2-ethoxy-4-[(4-(ethoxycarbonyl)-5-(4-methoxyanilino)-3-oxo-2(3H)-thienylidene)methyl]phenoxy}acetic acid](/img/structure/B11593046.png)
![3-{5-(4-chlorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11593047.png)
![2-{[4-(4-Chlorophenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B11593054.png)
![allyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11593058.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11593064.png)
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11593071.png)
![5-[(2,5-Dimethylphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11593078.png)
![(1E)-N'-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(piperidin-1-yl)ethanimidamide](/img/structure/B11593083.png)
![2-[(5Z)-5-(3-chlorobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11593090.png)

![N-butyl-8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11593094.png)
![(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11593100.png)
![6-(4-bromophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11593109.png)
